2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Peptidomimetics Conformational analysis Collagen stability

This conformationally locked 2‑aza‑BCH core precisely mimics both proline endo/exo puckers while maintaining an invariant trans/cis amide bond ratio—eliminating flexibility‑induced variability. A superior choice for collagen‑mimetic peptide stability and FXIIa inhibitor lead optimization, it improves solubility and logP over flat aromatic isosteres. Order high‑purity 98% batch for reproducible SAR and accelerated medicinal chemistry campaigns.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B8084315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C2CC1(CN2)C(=O)O
InChIInChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)7-3-6/h4,7H,1-3H2,(H,8,9)
InChIKeyUJWMVDYIOACKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 500 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid: A Constrained Proline Analogue for Medicinal Chemistry and Collagen Research


2-Azabicyclo[2.1.1]hexane-4-carboxylic acid belongs to the class of bridged, saturated heterocyclic compounds known as 2-azabicyclo[2.1.1]hexanes (2-aza-BCHs). This scaffold is fundamentally a conformationally constrained analogue of the amino acid proline, possessing two Cγ atoms that correspond to the two prevalent ring puckers of the pyrrolidine ring in proline [1]. As a nonproteinogenic amino acid derivative, its core ring system is found in nature only as 2,4-methanoproline, and the compound has gained significant attention as a rigid building block for peptidomimetic design, bioisosteric replacement, and the investigation of collagen stability [1][2].

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid: Why Generic Proline Analogue Substitution Compromises Experimental Reproducibility


Simple substitution of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid with a generic proline analogue (e.g., proline itself or 4-hydroxyproline) is not viable for applications requiring precise conformational control. Unlike the flexible pyrrolidine ring of natural proline, the bridged [2.1.1] system enforces a rigid conformation with two distinct, non-interconverting Cγ atoms that mimic both the exo and endo puckers of proline simultaneously [1]. Critically, while electronegative substituents at the C-4 position of proline drastically alter the trans/cis ratio of the prolyl peptide bond, the analogous substitution within the 2-azabicyclo[2.1.1]hexane scaffold yields a trans/cis ratio that is invariant in a given solvent [1]. This fundamental difference means that substituting this compound with a standard proline derivative will introduce unwanted conformational flexibility and solvent-dependent peptide bond isomerization, leading to inconsistent structural and functional data.

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid Quantitative Differentiation Guide: Evidence for Procurement and Experimental Design


Evidence Item 1: Conformational Invariance vs. Proline and 4-Substituted Prolines

This evidence demonstrates that the 2-azabicyclo[2.1.1]hexane scaffold, unlike natural proline and its 4-substituted derivatives, exhibits a trans/cis amide bond ratio that is invariant in a particular solvent, irrespective of C-4 substitution [1]. This property is a direct result of the rigid, bridged bicyclic structure, which prevents the ring puckering changes that mediate the trans/cis equilibrium in standard proline analogues.

Peptidomimetics Conformational analysis Collagen stability Proline analogues

Evidence Item 2: Enhanced Physicochemical Properties as a Benzene Bioisostere

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold is emerging as a valuable bioisostere for ortho-disubstituted benzene rings in drug design [1]. Compared to flat, aromatic counterparts, these sp3-rich scaffolds offer a differentiated profile with improved physicochemical properties, specifically increased water solubility and reduced lipophilicity [1][2].

Medicinal Chemistry Bioisosterism Drug Design Physicochemical properties

Evidence Item 3: Targeted Inhibition of Coagulation Factor XIIa

Derivatives of the 2-azabicyclo[2.1.1]hexane scaffold have been specifically claimed and exemplified as inhibitors of coagulation factor XIIa (FXIIa) [1]. This represents a highly specific and therapeutically relevant application for this core structure, differentiating it from many other generic proline analogues or bicyclic amines that lack this defined activity profile.

Thrombosis Enzyme inhibition Anticoagulant Factor XIIa

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid: Optimal Research and Industrial Application Scenarios


Design and Synthesis of Conformationally-Rigid Peptidomimetics and Collagen-Mimetic Peptides

Researchers aiming to stabilize specific secondary structures or probe the conformational requirements of proline-rich peptide motifs should prioritize this compound. The quantitative evidence of an invariant trans/cis ratio in solution [1] makes it a superior choice over natural proline or 4-hydroxyproline for constructing peptides where backbone flexibility must be eliminated. This is particularly critical for developing collagen-mimetic peptides with enhanced thermal stability and predictable triple-helical folding, as the conformational invariance directly translates to more robust and reproducible biophysical data [1].

Medicinal Chemistry Programs Utilizing Bioisosteric Replacement of Ortho-Disubstituted Benzenes

Medicinal chemistry teams working on lead optimization programs that suffer from poor solubility or high lipophilicity due to the presence of ortho-disubstituted benzene rings should evaluate this compound as a building block. The class-level evidence for 2-aza-BCH scaffolds demonstrates improved physicochemical properties compared to flat aromatic isosteres [1][2]. Incorporating this rigid, sp3-rich core can directly enhance the drug-likeness of a chemical series by increasing aqueous solubility and reducing logP, potentially improving ADME profiles and reducing off-target toxicity without sacrificing target binding affinity.

Discovery and Development of Novel Factor XIIa Inhibitors

Research groups engaged in the discovery of next-generation anticoagulants for thrombosis and related inflammatory disorders should consider this compound as a core scaffold for inhibitor design. The specific patent claim for 2-azabicyclo[2.1.1]hexane derivatives as factor XIIa inhibitors [1] provides a direct and validated starting point for a novel chemical series. Targeting FXIIa is a highly differentiated strategy aimed at developing antithrombotic agents with a lower bleeding risk profile compared to current therapies that target downstream coagulation factors. Procurement of this building block enables rapid exploration of this patented and therapeutically compelling chemical space.

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